2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with sulfur-containing reagents under acidic or basic conditions.
Introduction of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be introduced via nucleophilic substitution reactions, where a dodecylthiol reacts with a suitable leaving group on the thiadiazole ring.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The dodecylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the dodecylsulfanyl group may enhance its lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- 2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Uniqueness
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the long dodecylsulfanyl chain, which imparts distinct physicochemical properties. This long alkyl chain can enhance the compound’s hydrophobicity, making it suitable for applications in hydrophobic environments and potentially improving its interaction with biological membranes.
Properties
IUPAC Name |
2-[(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S3/c1-2-3-4-5-6-7-8-9-10-11-12-21-15-17-18-16(23-15)22-13-14(19)20/h2-13H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWIQDFXEKUQHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.